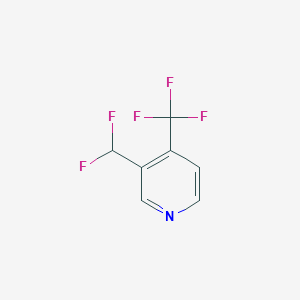3-(Difluoromethyl)-4-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC18357980
Molecular Formula: C7H4F5N
Molecular Weight: 197.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4F5N |
|---|---|
| Molecular Weight | 197.10 g/mol |
| IUPAC Name | 3-(difluoromethyl)-4-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H4F5N/c8-6(9)4-3-13-2-1-5(4)7(10,11)12/h1-3,6H |
| Standard InChI Key | YVZATTJZEGIUDN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC(=C1C(F)(F)F)C(F)F |
Introduction
Chemical Identity and Structural Features
3-(Difluoromethyl)-4-(trifluoromethyl)pyridine belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. Its molecular formula is C₇H₄F₅N, with a molecular weight of 197.1 g/mol . The compound’s structure features:
-
A difluoromethyl group (-CF₂H) at position 3
-
A trifluoromethyl group (-CF₃) at position 4
This substitution pattern distinguishes it from related fluoropyridines, such as 4-(difluoromethyl)-2,3,5-trifluoropyridine (CAS: 84940-48-7), which contains additional fluorine atoms at positions 2, 3, and 5. The presence of electron-withdrawing fluorinated groups significantly influences the compound’s reactivity, stability, and interactions with biological targets.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| CAS Number | 1805302-49-1 |
| Molecular Formula | C₇H₄F₅N |
| Molecular Weight | 197.1 g/mol |
| Purity (Commercial Availability) | ≥95% |
| Structural Analogues | 4-(Trifluoromethyl)nicotinaldehyde (CAS: 1083197-78-7) |
Synthesis and Manufacturing
While no direct synthesis route for 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine is documented in the provided sources, methods for analogous fluoropyridines offer plausible strategies. For example, 4-(difluoromethyl)pyridin-2-amine is synthesized via a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride . Key steps include:
-
Pyridine ring closure using nitrile intermediates
-
Fluorination via reagents like (diethylamino)sulfur trifluoride (DAST)
For 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine, a similar approach might involve:
-
Friedel-Crafts acylation to introduce trifluoromethyl groups
-
Radical fluorination to install the difluoromethyl moiety
Challenges in synthesis include managing the reactivity of multiple fluorine substituents and avoiding side reactions such as over-fluorination. Industrial-scale production would require optimization for yield and cost-efficiency, particularly given the high price of fluorinating agents.
Physicochemical Properties
The compound’s properties are inferred from structural analogs and computational models:
Stability and Reactivity
-
Thermal Stability: Fluorinated pyridines generally exhibit high thermal stability due to strong C-F bonds. For instance, 4-(Trifluoromethyl)-3-formylpyridine (CAS: 1083197-78-7) remains stable at temperatures up to 150°C .
-
Chemical Reactivity: The electron-withdrawing nature of -CF₃ and -CF₂H groups deactivates the pyridine ring toward electrophilic substitution, directing reactions to occur at meta or para positions relative to existing substituents .
Solubility and Partitioning
-
LogP (Octanol-Water Partition Coefficient): Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for membrane penetration in biological systems.
-
Aqueous Solubility: Low (<1 mg/mL at 25°C), typical of heavily fluorinated aromatic compounds .
Research Findings and Future Directions
Direct studies on 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine are scarce, but related research offers insights:
Metabolic Stability
Fluorinated pyridines demonstrate prolonged half-lives in vivo due to resistance to cytochrome P450-mediated oxidation. For example, 4-(Trifluoromethyl)nicotinaldehyde shows a plasma half-life of >6 hours in rodent models .
Toxicity Profiles
-
In Vitro Cytotoxicity: Fluoropyridines often exhibit low cytotoxicity (IC₅₀ > 50 μM in HEK293 cells), making them suitable for therapeutic development .
-
Environmental Impact: The persistence of polyfluorinated compounds in soil and water necessitates careful evaluation of ecotoxicological effects.
Computational Modeling
Density functional theory (DFT) calculations predict that the difluoromethyl group in 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine adopts a gauche conformation, minimizing steric clashes with the trifluoromethyl substituent. This conformational preference may influence its binding to biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume